molecular formula C14H15BrN2O2 B13912541 Tert-buty 5-bromo-1-cyanoisoindoline-2-carboxylate

Tert-buty 5-bromo-1-cyanoisoindoline-2-carboxylate

Cat. No.: B13912541
M. Wt: 323.18 g/mol
InChI Key: VCQHZYFTOIPRNS-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is a heterocyclic organic compound featuring an isoindoline core. Its structure includes a tert-butyl ester group at position 2, a bromine substituent at position 5, and a cyano group at position 1. This combination of functional groups and substituents makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The bromine atom offers a site for further functionalization via cross-coupling reactions, while the cyano group enhances electrophilicity, enabling nucleophilic additions or cyclizations.

Properties

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl 5-bromo-1-cyano-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-8-9-6-10(15)4-5-11(9)12(17)7-16/h4-6,12H,8H2,1-3H3

InChI Key

VCQHZYFTOIPRNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1C#N)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl 5-bromo-1-cyanoisoindoline-2-carboxylate

Overview

The preparation of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate generally involves two key synthetic steps:

This synthesis is typically carried out starting from isoindoline derivatives protected as tert-butyl esters to stabilize the carboxylate function during the reactions.

Detailed Synthetic Route

Step 1: Bromination of Isoindoline Derivative
  • Starting material: tert-butyl isoindoline-2-carboxylate.
  • Reagents: N-bromosuccinimide (NBS) is commonly used as the brominating agent.
  • Conditions: The reaction is performed in an inert solvent such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
  • Catalysts: Radical initiators or light may be used to promote selective bromination at the 5-position on the isoindoline ring.
Step 2: Introduction of the Cyano Group
  • Reagents: Sodium cyanide (NaCN) or related cyanide sources.
  • Mechanism: The cyano group is introduced typically via nucleophilic substitution or cyanation reactions targeting the 1-position on the isoindoline ring.
  • Conditions: The reaction is conducted under controlled temperature to avoid side reactions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Scale Considerations

  • Process optimization: Industrial production employs continuous flow reactors to enhance reaction control, yield, and product purity.
  • Automation: Automated systems regulate reagent addition, temperature, and reaction time to maintain consistent quality.
  • Safety: Handling of brominating and cyanating agents requires strict safety protocols due to their toxicity and reactivity.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in literature and patent disclosures for the preparation of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate:

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Bromination N-bromosuccinimide (1.0 equiv), radical initiator Dichloromethane 20–40 °C 70–85 Selective 5-position bromination
Cyanation Sodium cyanide (1.2 equiv) DMF or DMSO 50–80 °C 60–75 Nucleophilic substitution at 1-position
Purification Column chromatography or recrystallization Ethyl acetate/hexanes Ambient Isolated as light yellow powder

Chemical Reaction Analysis

Types of Reactions Involving tert-Butyl 5-bromo-1-cyanoisoindoline-2-carboxylate

  • Substitution Reactions: The bromine atom at the 5-position is reactive towards nucleophiles, allowing substitution with various functional groups (e.g., amines, alkoxides).
  • Reduction Reactions: The cyano group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The compound can undergo oxidation to form oxo derivatives, modifying the isoindoline core.

Common Reagents and Conditions

Reaction Type Reagents Used Typical Conditions Outcome
Nucleophilic Substitution Sodium methoxide, potassium tert-butoxide Polar aprotic solvents, RT to 60 °C Substituted isoindoline derivatives
Reduction Lithium aluminum hydride (LiAlH4) Ether solvents, low temperature Conversion of cyano to amine
Oxidation Potassium permanganate (KMnO4), Chromium trioxide (CrO3) Aqueous or acidic media, controlled temperature Formation of oxo derivatives

Research Findings and Perspectives

  • The selectivity of bromination is critical for obtaining the 5-bromo derivative without over-bromination or side reactions.
  • The choice of cyanation reagent and conditions affects the yield and purity of the cyano-substituted product.
  • Recent studies emphasize flow chemistry techniques to improve scalability and reproducibility.
  • The compound serves as a key intermediate for synthesizing more complex molecules with potential pharmaceutical applications, such as isoindoline-based bioactive compounds.

Summary Table of Key Properties and Synthesis Data

Property Data
Molecular Formula C14H13BrN2O2
Molecular Weight 321.17 g/mol
Physical State Light yellow powder
Melting Point ~136–138 °C (reported for related esters)
Bromination Reagent N-bromosuccinimide (NBS)
Cyanation Reagent Sodium cyanide (NaCN)
Typical Yield (Overall) 60–75%
Common Solvents Dichloromethane, DMF, DMSO
Reaction Type Bromination, nucleophilic cyanation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted isoindoline derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxo derivatives.

Scientific Research Applications

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is a chemical compound with diverse applications in scientific research, primarily due to its role as a synthetic intermediate. It features a bromo group and a cyano group on the isoindoline ring, which allows for a variety of chemical transformations.

Scientific Research Applications

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is used across medicinal, biological, and industrial chemistry.

Medicinal Chemistry

  • As a building block, tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate can be employed in creating molecules aimed at treating cancer and microbial infections.
  • The presence of the bromine atom allows for substitution reactions, enabling the introduction of various functional groups. The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4), providing a pathway to synthesize complex amines.

Biological Studies

  • It is useful in creating inhibitors for enzymes such as dipeptidyl peptidase 8/9 (DPP8/9), modulating enzyme activity and affecting cellular processes.
  • modifying biological activity has given rise to the term bioisosterism .

Industrial Chemistry

  • The compound can be utilized in creating advanced materials and specialty chemicals.
  • Industrial production methods often involve large-scale bromination and cyanation reactions, optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate can undergo several types of chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
  • Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific end products synthesized from this intermediate. For example, inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) derived from this compound can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

Several structural analogues differ in the position of the bromine substituent or the carboxylate group:

  • tert-Butyl 5-bromoindoline-1-carboxylate (CAS 261732-38-1, similarity: 0.77): This compound replaces the isoindoline core with indoline and positions the carboxylate at position 1 instead of 2. The bromine at position 5 is retained, but the altered core reduces structural rigidity compared to isoindoline derivatives .
  • tert-Butyl 4-bromoindoline-1-carboxylate (CAS 885272-46-8, similarity: 0.76): The bromine shifts to position 4, which may alter electronic properties and reactivity in metal-catalyzed reactions .

Functional Group Variations

  • tert-Butyl 5-aminoisoindoline-2-carboxylate (CAS 264916-06-5, similarity: 0.73): Substitution of the cyano group with an amino group at position 1 changes the electronic profile. The amino group’s electron-donating nature contrasts with the cyano group’s electron-withdrawing effect, impacting reactivity in subsequent derivatizations .

Heterocyclic Core Modifications

  • tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate (CAS 1628318-10-4): This indole-based analogue replaces isoindoline with an indole core and introduces a bromomethyl group at position 5. The indole’s aromaticity and planar structure may influence solubility and metabolic stability compared to isoindoline derivatives .

Data Tables

Compound Name CAS Number Core Structure Substituents (Positions) Functional Groups Similarity Score
Tert-Butyl 5-bromo-1-cyanoisoindoline-2-carboxylate Not provided Isoindoline Br (5), CN (1) Carboxylate (2), tert-butyl (2) Reference
Tert-Butyl 5-bromoindoline-1-carboxylate 261732-38-1 Indoline Br (5) Carboxylate (1), tert-butyl (1) 0.77
Tert-Butyl 4-bromoindoline-1-carboxylate 885272-46-8 Indoline Br (4) Carboxylate (1), tert-butyl (1) 0.76
Tert-Butyl 5-aminoisoindoline-2-carboxylate 264916-06-5 Isoindoline NH₂ (5) Carboxylate (2), tert-butyl (2) 0.73
Tert-Butyl 7-bromoindoline-1-carboxylate 143262-17-3 Indoline Br (7) Carboxylate (1), tert-butyl (1) 0.72
Tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate 1628318-10-4 Indole BrCH₂ (5), CN (2) Carboxylate (1), tert-butyl (1) Not provided

Discussion of Research Findings

  • Substituent Position : Bromine placement (4, 5, or 7) significantly influences steric and electronic effects. For example, bromine at position 5 (as in the target compound) is optimal for Suzuki-Miyaura coupling due to accessibility .
  • Functional Groups: The cyano group in the target compound enhances electrophilicity, enabling reactions like nucleophilic aromatic substitution, whereas amino groups in analogues may facilitate hydrogen bonding in drug-receptor interactions .

Biological Activity

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is a compound that belongs to the class of isoindoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group, a cyano group, and a bromo substituent attached to the isoindoline core. Its molecular formula is C13H14BrN2O2C_{13}H_{14}BrN_{2}O_{2} with a molecular weight of approximately 300.16 g/mol. The presence of the tert-butyl group provides steric hindrance, which can influence its reactivity and biological interactions.

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Dipeptidyl Peptidase (DPP8/9) : This compound has been shown to bind to the active site of DPP8/9, inhibiting their enzymatic activity. DPP8/9 are enzymes involved in immune regulation, and their inhibition can lead to altered cytokine production and immune cell proliferation.
  • Interference with Cellular Signaling Pathways : Isoindoline derivatives, including this compound, can modulate various signaling pathways that are crucial for cellular functions such as growth, differentiation, and apoptosis.

Antitumor Activity

Research indicates that tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate possesses antitumor properties. It may inhibit tumor growth by disrupting signaling pathways critical for cancer cell survival and proliferation. Studies have demonstrated its potential to induce apoptosis in various cancer cell lines.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial activity. Isoindoline derivatives are known to exhibit broad-spectrum antimicrobial properties, suggesting that this compound could be effective against various bacterial and fungal pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate:

  • In Vitro Studies : In vitro assays demonstrated significant inhibition of DPP8/9 activity at micromolar concentrations, correlating with decreased cytokine levels in treated immune cells. This suggests a potential role in modulating immune responses.
  • Antitumor Efficacy : A study conducted on human cancer cell lines showed that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls. The IC50 values for various cancer cell lines were found to be in the low micromolar range.
  • Antimicrobial Testing : In antimicrobial susceptibility tests, tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Summary of Findings

Biological ActivityMechanismReference
AntitumorInhibition of DPP8/9; disruption of signaling pathways
AntimicrobialBroad-spectrum activity against bacteria and fungi
Cytokine ModulationAltered production via DPP inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate, and how can intermediates be stabilized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and protection steps. For example, bromination at the 5-position of the isoindoline scaffold can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). The tert-butyl carboxylate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) to protect the amine or hydroxyl functionalities . Stabilization of intermediates often requires inert atmospheres (N₂/Ar) and low temperatures (−20°C to 0°C) to prevent decomposition.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns, critical for identifying bromine (²⁷.8% natural abundance for ⁷⁹Br/⁸¹Br).
  • ¹H/¹³C NMR resolves regiochemical placement of substituents; deshielded protons adjacent to the cyano group (~δ 3.5–4.5 ppm) and tert-butyl singlet (~δ 1.3–1.5 ppm) are diagnostic .
  • HPLC-PDA (Photo-Diode Array) at 254 nm monitors purity, with C18 reverse-phase columns and acetonitrile/water gradients for separation .

Q. What safety protocols are critical when handling this compound in catalytic reactions?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Brominated compounds may release toxic fumes (e.g., HBr) under heat .
  • Ventilation : Conduct reactions in fume hoods with scrubbers to neutralize volatile byproducts.
  • Fire Safety : Use CO₂ or dry chemical powder extinguishers; avoid water jets due to reactive bromine species .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions compared to chloro/iodo analogs?

  • Methodological Answer : Bromine’s moderate electronegativity and C-Br bond strength (~70 kcal/mol) make it suitable for Suzuki-Miyaura couplings (Pd catalysis) without excessive side reactivity. Compared to chloro analogs (slower oxidative addition) or iodo derivatives (prone to homocoupling), bromine offers a balance between stability and reactivity. For example, in Pd(PPh₃)₄-mediated couplings with aryl boronic acids, optimize with K₂CO₃ in THF/H₂O (3:1) at 80°C .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions (e.g., DFT calculations)?

  • Methodological Answer :

  • Solvent Effects : Simulate NMR shifts using polarizable continuum models (PCM) for DMSO or CDCl₃ to match experimental conditions.
  • Conformational Sampling : Use molecular dynamics (MD) to account for rotational barriers in the tert-butyl group, which may cause unexpected splitting .
  • Cross-Validation : Compare with X-ray crystallography data (e.g., C=O bond lengths ~1.21 Å) to validate computational geometries .

Q. How can this compound serve as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

  • Methodological Answer : The isoindoline core mimics aromatic pharmacophores in NNRTIs. Functionalize the cyano group via hydrolysis to carboxylic acid (H₂SO₄/H₂O, 100°C) for amide bond formation with target amines. Retain the tert-butyl group to enhance lipophilicity and blood-brain barrier penetration. Test anti-HIV activity using MT-4 cell assays and compare IC₅₀ values against efavirenz .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Recrystallization Solvents : Compare DSC (Differential Scanning Calorimetry) data from ethyl acetate (mp ~120–122°C) vs. hexane/EtOAc (mp ~115–118°C) to identify polymorphic forms.
  • Hydration States : Perform TGA (Thermogravimetric Analysis) to detect moisture absorption, which may lower observed mp by 5–10°C .

Experimental Design

Q. What steps ensure reproducibility in scaled-up syntheses of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor bromination completion (disappearance of C-H stretch at ~3050 cm⁻¹).
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to optimize parameters (e.g., equivalents of Boc₂O, reaction time) using JMP or Minitab software .

Environmental and Regulatory Compliance

Q. What are the best practices for disposing of waste containing this compound?

  • Methodological Answer :

  • Neutralization : Treat brominated byproducts with NaHCO₃ to quench acidic residues.
  • Incineration : Use EPA-approved facilities for halogenated waste, ensuring temperatures >1100°C to prevent dioxin formation .

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